Regiochemical Identity is the Primary Driver of Biological Activity and Selectivity
The compound's sole defining advantage over its isomers is its 4-yl-methanamine substitution on the cyclopenta[c]pyridine core. In a patent family describing kinase modulators, the 4-position was explicitly functionalized to achieve the desired inhibitory profile, while the related isomers, including the 6-yl-methanamine and the [b]-fused pyridine analogs, were not the basis for the active pharmaceutical ingredient [1]. This highlights the critical nature of the substitution pattern, where a shift from the 4- to the 6-position or a different ring fusion geometry would be expected to result in a complete loss of the desired biological activity [2].
| Evidence Dimension | Regiochemical influence on kinase inhibition potency |
|---|---|
| Target Compound Data | Essential scaffold for active kinase inhibitors (exact IC50 data for the free amine is proprietary) |
| Comparator Or Baseline | 6-yl-methanamine isomer (CAS 1314932-02-9); [b]-fused pyridine isomers (e.g., CAS 115248-30-1). Comparator data is proprietary. |
| Quantified Difference | Activity cliff expected; quantitative data not public but implied by clinical candidate selection. |
| Conditions | Patent exemplified assays for Pim and other kinases [1]. |
Why This Matters
For a medicinal chemist preparing a patent application or optimizing a lead series, the use of the precisely described building block is non-negotiable for reproducibility and freedom-to-operate.
- [1] Bristol-Myers Squibb Company. Pyridyl compounds substituted by bicyclic heterocycle useful as kinase modulators. WO2013040219A1, 2013. View Source
- [2] Martin, R. E.; et al. Synthesis of annulated pyridines as inhibitors of aldosterone synthase (CYP11B2). Org. Biomol. Chem. 2016, 14, 5922-5927. View Source
